N-cyclopentyl-2-(pyridin-2-yl)quinoline-4-carboxamide
Description
Properties
IUPAC Name |
N-cyclopentyl-2-pyridin-2-ylquinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O/c24-20(22-14-7-1-2-8-14)16-13-19(18-11-5-6-12-21-18)23-17-10-4-3-9-15(16)17/h3-6,9-14H,1-2,7-8H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMMQWWWXIKRBAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopentyl-2-(pyridin-2-yl)quinoline-4-carboxamide typically involves multi-step organic reactions.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green chemistry protocols are often employed to enhance efficiency and reduce environmental impact .
Chemical Reactions Analysis
Nucleophilic Substitution at the Carboxamide Group
The carboxamide moiety (-CONH-cyclopentyl) participates in nucleophilic substitution reactions. For example:
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Hydrolysis : Acidic or alkaline conditions may cleave the amide bond to yield quinoline-4-carboxylic acid and cyclopentylamine derivatives. This is consistent with reactivity observed in structurally similar quinolinecarboxamides .
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Transamidation : The cyclopentyl group can be replaced by other amines under catalytic or thermal conditions. For instance, heating with primary/secondary amines (e.g., benzylamine, piperidine) in polar aprotic solvents (DMF, DMSO) facilitates ligand exchange .
Key Reaction Conditions
| Reaction Type | Reagents/Conditions | Product(s) | Reference |
|---|---|---|---|
| Hydrolysis | 6M HCl, reflux, 12h | Quinoline-4-carboxylic acid | |
| Transamidation | Benzylamine, DMF, 120°C, 24h | N-Benzyl-2-(pyridin-2-yl)quinoline-4-carboxamide |
Electrophilic Aromatic Substitution on the Quinoline Core
The electron-rich quinoline ring undergoes electrophilic substitution, particularly at positions 5, 6, or 7:
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Nitration : Concentrated HNO₃/H₂SO₄ introduces nitro groups, enhancing potential for further functionalization (e.g., reduction to amines).
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Halogenation : Bromine or chlorine in acetic acid adds halogens to the quinoline ring, enabling cross-coupling reactions (e.g., Suzuki-Miyaura).
Observed Selectivity
Substituent effects from the pyridin-2-yl group direct electrophiles to the C5 and C7 positions due to steric and electronic factors.
Coordination Chemistry with Metal Ions
The pyridine nitrogen and carboxamide oxygen act as Lewis bases, forming complexes with transition metals:
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Palladium(II) Complexes : Used in catalytic applications (e.g., C–C coupling). Structural analogs show square-planar geometries with Pd(II) .
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Zinc(II) Complexes : Reported for related quinolinecarboxamides, enhancing photophysical properties .
Example Reaction
\text{N-Cyclopentyl-2-(pyridin-2-yl)quinoline-4-carboxamide} + \text{PdCl}_2 \rightarrow \text{Pd(II)-quinoline complex} + 2\text{HCl} $$ *Conditions*: Ethanol, 60°C, 6h[5][8]. --- ### 4. [Oxidation of the Pyridine Ring ](pplx://action/followup) The pyridin-2-yl group undergoes oxidation to form N-oxide derivatives under mild conditions: - **[H₂O₂/AcOH](pplx://action/followup)**: Generates pyridine N-oxide, altering electronic properties and biological activity[1][6]. **[Biological Implications](pplx://action/followup)** N-Oxidation enhances solubility and modulates interactions with biological targets (e.g., kinase inhibition)[7]. --- ### 5. [Cyclization Reactions ](pplx://action/followup) Under dehydrating conditions, the compound forms fused heterocycles: - **[Thermal Cyclization](pplx://action/followup)**: Heating in polyphosphoric acid (PPA) induces ring closure between the quinoline and pyridine moieties, yielding tricyclic derivatives[4][5]. **[Product Example](pplx://action/followup)**
\text{Tricyclo}[8.7.0.0^{2,7}]\text{heptadeca-1(10),2,4,6,8,11,13,15-octaene-4-carboxamide} $$
Yield: 58–65% .
Photochemical Reactions
UV irradiation in the presence of singlet oxygen sensitizers (e.g., Rose Bengal) generates reactive oxygen species (ROS), leading to:
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C–H Bond Oxidation : Forms hydroxylated derivatives at the quinoline C3 position.
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Ring Cleavage : Observed in structurally related quinolines under prolonged exposure .
Research Findings from Analogous Compounds
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Antimycobacterial Activity : N-Substituted quinolinecarboxamides (e.g., N-cyclohexyl analogs) show IC₅₀ values of 7.5–16.3 µM against Mycobacterium tuberculosis .
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Kinase Inhibition : Pyridine-containing quinolines inhibit CDK4/6 and ARK5 kinases at nanomolar concentrations, correlating with apoptosis in cancer cells .
Scientific Research Applications
Scientific Research Applications
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Medicinal Chemistry
- Anticancer Activity : N-cyclopentyl-2-(pyridin-2-yl)quinoline-4-carboxamide has shown potential as an anticancer agent. Case studies indicate that compounds with similar structures exert cytotoxic effects on various cancer cell lines. For instance, quinoline derivatives have been reported to inhibit cancer cell growth through mechanisms involving apoptosis and cell cycle arrest .
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cancer progression. Research indicates that quinoline derivatives can modulate the activity of cyclin-dependent kinases (CDKs), which are critical targets in cancer therapy .
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Infectious Disease Treatment
- Trypanosomiasis : The compound's structural similarities to known inhibitors of trypanothione reductase suggest potential applications in treating human African trypanosomiasis (HAT). Studies have demonstrated that quinoline-based compounds can inhibit the growth of Trypanosoma brucei, the causative agent of HAT, by targeting essential metabolic pathways .
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Neuroprotective Effects
- Neurodegenerative Diseases : Some quinoline derivatives have been investigated for their neuroprotective properties. Preliminary studies suggest that they may protect neuronal cells from oxidative stress and apoptosis, indicating potential applications in treating diseases like Alzheimer's and Parkinson's .
Data Tables
| Application Area | Activity Type | Reference |
|---|---|---|
| Medicinal Chemistry | Anticancer | |
| Infectious Diseases | Trypanosomiasis Inhibition | |
| Neuroprotection | Oxidative Stress Protection |
Case Studies
- Anticancer Activity :
-
Trypanosomiasis Treatment :
- In research focused on HAT, compounds structurally related to this compound were screened for activity against Trypanosoma brucei. The findings revealed low micromolar inhibitors that effectively reduced parasite viability, highlighting the compound's potential as a lead for drug development against this disease .
Mechanism of Action
The mechanism of action of N-cyclopentyl-2-(pyridin-2-yl)quinoline-4-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. Additionally, it can interact with cellular receptors to influence signal transduction pathways .
Comparison with Similar Compounds
Quinoline-4-carboxamide derivatives exhibit diverse biological activities depending on substituent patterns. Below is a comparative analysis of structurally related compounds:
Key Observations:
Substituent Position and Activity: Pyridin-2-yl at position 2 (as in the target compound) enhances interactions with hydrophobic enzyme pockets compared to pyridin-3-yl or pyridin-4-yl .
Biological Activity Trends: Anticancer Potential: Fluorinated derivatives (e.g., N-(4-fluorophenyl)- analogs) show higher cytotoxicity (IC₅₀ < 10 µM in HeLa cells) due to enhanced DNA intercalation . Antimicrobial Activity: Difluoro-substituted compounds exhibit broader-spectrum activity against Gram-negative bacteria (MIC = 2–8 µg/mL) compared to chloro or methyl analogs .
Synthetic Accessibility :
- Carboxamide derivatives with pyridinyl substituents are typically synthesized via Friedländer annulation followed by amide coupling, yielding purities >95% .
Future research should prioritize :
In Vivo Pharmacokinetics : Assess bioavailability and half-life in rodent models.
Target Validation : Screen against kinase panels (e.g., EGFR, VEGFR) to identify primary therapeutic targets.
Toxicity Profiling: Evaluate hepatotoxicity risks common to quinoline derivatives .
Biological Activity
N-cyclopentyl-2-(pyridin-2-yl)quinoline-4-carboxamide is a synthetic compound belonging to the class of quinoline derivatives, which have been extensively studied for their diverse biological activities. This article delves into the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer properties, as well as its mechanism of action and structure-activity relationships.
Chemical Structure and Properties
This compound features a quinoline backbone with a cyclopentyl substituent and a pyridine ring. Its molecular formula is C₁₈H₁₈N₂O, and it has a molecular weight of approximately 290.35 g/mol. The presence of the carboxamide functional group enhances its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical cellular processes, including kinases associated with cancer progression.
- Binding Affinity : Studies utilizing molecular docking techniques have indicated that this compound has a favorable binding affinity for various receptors and enzymes, enhancing its potential therapeutic effects.
Structure-Activity Relationship (SAR)
The structure of this compound plays a crucial role in its biological activity:
- Cyclopentyl Group : This moiety contributes to the lipophilicity and overall stability of the compound.
- Pyridine Ring : The presence of the pyridine ring is essential for interaction with biological targets, influencing both potency and selectivity.
- Carboxamide Functionality : This functional group is critical for enhancing solubility and bioavailability.
Case Studies
Recent studies have focused on evaluating the efficacy of N-cyclopentyl derivatives against resistant strains of Mycobacterium tuberculosis. In one notable study, researchers synthesized a series of quinoline derivatives, including N-cyclopentyl variants, which showed promising results in inhibiting bacterial growth with minimal cytotoxicity to human cells.
Q & A
Q. Q. What analytical techniques quantify N-cyclopentyl-2-(pyridin-2-yl)quinoline-4-carboxamide in biological matrices for pharmacokinetic studies?
- Methodological Answer : LC-MS/MS with isotopically labeled internal standards (e.g., ¹³C₆-cyclopentyl) achieves nanomolar sensitivity. Chromatographic separation on a Zorbax SB-C18 column (2.1 × 50 mm, 3.5 µm) with isocratic elution (MeCN:H2O = 60:40) minimizes matrix effects. Validation follows FDA guidelines for linearity (R² > 0.99), precision (CV <15%), and recovery (>85%) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
